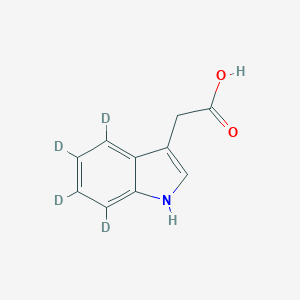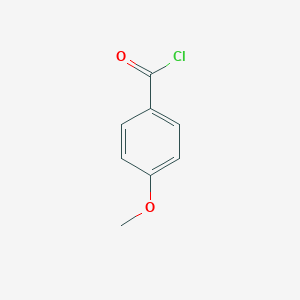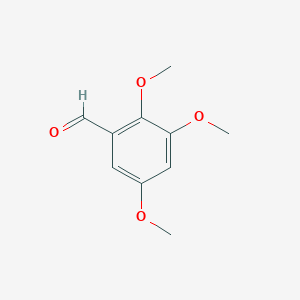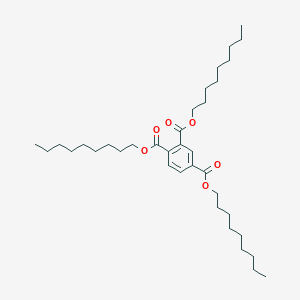
2-(4-(4-Chlorophenoxy)phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-(4-Chlorophenoxy)phenyl)acetic acid” is a unique chemical compound with the empirical formula C14H11ClO3 and a molecular weight of 262.69 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The SMILES string of this compound is O=C(O)CC1=CC=C(C=C1)OC(C=C2)=CC=C2Cl . This provides a textual representation of the compound’s structure. The InChI key is XYWCXPKPSPHSAA-UHFFFAOYSA-N , which is a unique identifier for the compound.
Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm³ . Its boiling point is 397.7±27.0 °C at 760 mmHg . The compound has a molar refractivity of 68.7±0.3 cm³ . It has 3 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .
Aplicaciones Científicas De Investigación
Pharmacology: Anti-inflammatory Applications
In pharmacology, this compound has been studied for its anti-inflammatory properties. Research indicates that derivatives of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid exhibit moderate to excellent anti-inflammatory activity . These findings suggest potential therapeutic applications in treating conditions characterized by inflammation.
Agriculture: Plant Growth Regulation
4-Chlorophenoxyacetic acid, a related compound, is known to act as a synthetic pesticide and plant hormone analog . It’s used in the synthesis of Fipexide, a psychostimulant. While not directly mentioned for 2-(4-(4-Chlorophenoxy)phenyl)acetic acid, the structural similarity suggests potential uses in plant growth regulation and pesticide formulation.
Material Science: Chemical Synthesis
In material science, this compound serves as a precursor in various chemical syntheses. It’s provided to researchers for the development of new materials and chemical compounds, although specific applications in this field are not well-documented .
Environmental Science: Degradation of Pollutants
Related compounds have been used to study the degradation mechanisms of certain environmental pollutants. For instance, 4-Chlorophenylacetic acid was used to understand the breakdown of DDT by specific bacterial strains . This suggests that 2-(4-(4-Chlorophenoxy)phenyl)acetic acid could be relevant in bioremediation research.
Industrial Applications: Therapeutic Agent Development
Industrially, this compound has been implicated in the development of therapeutic agents, such as potential treatments for estrogen-sensitive breast cancer and neuroblastoma therapy . Its role as a carbon and energy supplement in microbial degradation also points to industrial biotechnology applications.
Biochemistry: Metabolic Studies
In biochemistry, compounds like 4-Phenoxylphenylacetic acid, which share a similar structure, are used in the preparation of inhibitors that prevent collagen-induced aggregation of human thrombocytes . This suggests that 2-(4-(4-Chlorophenoxy)phenyl)acetic acid could be used in studying metabolic pathways and developing biochemical assays.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of hydrogen bonding, electrostatic interactions, and π–π stacking .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in inflammation and cell growth .
Pharmacokinetics
The compound’s molecular weight (26269) and its predicted solubility suggest that it may have reasonable bioavailability .
Result of Action
Similar compounds have been shown to exhibit anti-inflammatory activity, suggesting that this compound may also have similar effects .
Propiedades
IUPAC Name |
2-[4-(4-chlorophenoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)9-14(16)17/h1-8H,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWCXPKPSPHSAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578356 |
Source


|
| Record name | [4-(4-Chlorophenoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-Chlorophenoxy)phenyl)acetic acid | |
CAS RN |
148401-42-7 |
Source


|
| Record name | [4-(4-Chlorophenoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B33028.png)




